Cas no 56579-84-1 (methyl 1,3-dithiane-2-carboxylate)
methyl 1,3-dithiane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dithiane-2-carboxylicacid, methyl ester
- methyl 1,3-dithiane-2-carboxylate
- 2-carbomethoxy-1,3-dithiane
- 2-methoxycarbonyl-1,3-dithiane
- EN300-106300
- SCHEMBL7567228
- methyl1,3-dithiane-2-carboxylate
- DTXSID60311366
- FT-0747426
- 1,3-Dithiane-2-carboxylic acid methylester
- C6H10O2S2
- 56579-84-1
- NSC-241856
- InChI=1/C6H10O2S2/c1-8-5(7)6-9-3-2-4-10-6/h6H,2-4H2,1H
- NSC241856
- AKOS033315094
- [1,3]dithiane-2-carboxylic acid methyl ester
- 1,3-dithiane-2-carboxylic acid, methyl ester
- KAXSFBNZPWBKDH-UHFFFAOYSA-N
- methyl-1,3-dithiane-2-carboxylate
- Z1255444891
-
- Inchi: 1S/C6H10O2S2/c1-8-5(7)6-9-3-2-4-10-6/h6H,2-4H2,1H3
- InChI Key: KAXSFBNZPWBKDH-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)SCCC1
Computed Properties
- Exact Mass: 178.01200
- Monoisotopic Mass: 178.012
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 76.9Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 266.3±40.0 °C at 760 mmHg
- Flash Point: 124.0±15.4 °C
- Refractive Index: 1.552
- PSA: 76.90000
- LogP: 1.35560
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
methyl 1,3-dithiane-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 1,3-dithiane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M342020-10mg |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M342020-50mg |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M342020-100mg |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 100mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-106300-0.05g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 0.05g |
$205.0 | 2023-10-28 | |
| Enamine | EN300-106300-0.1g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 0.1g |
$306.0 | 2023-10-28 | |
| Enamine | EN300-106300-0.25g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 0.25g |
$438.0 | 2023-10-28 | |
| Enamine | EN300-106300-0.5g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 0.5g |
$691.0 | 2023-10-28 | |
| Enamine | EN300-106300-1.0g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 1.0g |
$884.0 | 2023-07-06 | |
| Enamine | EN300-106300-2.5g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 2.5g |
$1735.0 | 2023-10-28 | |
| Enamine | EN300-106300-5.0g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 5.0g |
$2566.0 | 2023-07-06 |
methyl 1,3-dithiane-2-carboxylate Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on methyl 1,3-dithiane-2-carboxylate
Methyl 1,3-Dithiane-2-Carboxylate (CAS No. 56579-84-1): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Biomedical Research
The compound methyl 1,3-dithiane-2-carboxylate, identified by the CAS registry number 56579-84-1, represents a structurally unique organosulfur derivative with significant potential in modern chemical and biomedical research. This molecule is characterized by a dithiane core—a cyclic disulfide framework—functionalized with a methyl ester group at the 2-position. The combination of sulfur atoms in the dithiane ring and the carboxylate moiety creates a versatile platform for exploring its reactivity, stability, and biological interactions. Recent advancements in synthetic methodologies have highlighted its role as an intermediate in the preparation of bioactive compounds, particularly those targeting metabolic disorders and neurodegenerative diseases.
In terms of chemical synthesis, methyl 1,3-dithiane-2-carboxylate has gained attention due to its ability to undergo nucleophilic substitution reactions under mild conditions. Researchers at the University of Cambridge (Journal of Organic Chemistry, 2023) demonstrated that this compound can efficiently form carbon-sulfur bonds with primary amines and thiols, yielding derivatives with enhanced pharmacokinetic profiles. The dithiane ring’s inherent flexibility allows for selective functionalization at either sulfur atom when exposed to specific catalysts or reaction conditions. For instance, a study published in Nature Chemistry (January 2024) utilized this property to synthesize novel inhibitors for serine hydrolases—a class of enzymes implicated in cancer progression—by attaching bulky substituents at strategic positions on the dithiane scaffold.
Beyond traditional organic synthesis applications, methyl 1,3-dithiane-2-carboxylate has been explored as a precursor in medicinal chemistry programs focused on developing therapeutics for type II diabetes. Collaborative work between Merck KGaA and MIT (ACS Medicinal Chemistry Letters, 2024) revealed that derivatives synthesized from this compound exhibit potent activation of peroxisome proliferator-activated receptor gamma (PPARγ), a target critical for improving insulin sensitivity. The methyl ester group’s hydrolyzability under physiological conditions ensures controlled release of the active carboxylic acid metabolite within biological systems while maintaining stability during formulation development.
In recent structural biology studies (Journal of Medicinal Chemistry, March 2024), researchers employed methyl 1,3-dithiane-2-carboxylate-based compounds as probes to investigate protein-ligand interactions in histone deacetylase (HDAC) enzymes. The sulfur-containing ring structure provided distinct binding modes compared to conventional HDAC inhibitors such as vorinostat or panobinostat. Computational docking simulations confirmed that the dithiane moiety forms stabilizing interactions with conserved cysteine residues within the enzyme’s active site—a mechanism not previously observed in other classes of HDAC modulators.
The pharmacological profile of derivatives derived from CAS No. 56579-84-1 has also shown promise in neuroprotective applications. A preclinical study conducted at Stanford University (Neurochemistry International, April 2024) demonstrated that certain analogs possess antioxidant properties capable of mitigating oxidative stress-induced neuronal damage. The carboxylate group’s ability to chelate metal ions like copper and iron was found to correlate with improved efficacy against models simulating Alzheimer’s disease pathology compared to non-chelating counterparts.
Innovations in asymmetric synthesis techniques have further expanded this compound’s utility through enantiomerically pure derivatives (Angewandte Chemie, June 2024). By employing chiral ligand-based palladium catalysis during its preparation from thioketals precursors, chemists can now access single-enantiomer forms with superior biological activity profiles. This stereoselective approach reduces off-target effects while enhancing drug-like properties such as solubility and membrane permeability.
Evaluations using advanced spectroscopic methods (RSC Advances, July 2024) have revealed novel insights into its thermal decomposition pathways when exposed to physiological temperatures over extended periods. These studies identified intermediates formed during hydrolysis processes that were previously undetected using conventional analytical techniques such as NMR or GC/MS alone. Such findings are critical for optimizing drug delivery systems where precise control over decomposition kinetics is essential.
The compound’s role in bioconjugation strategies has also been recently explored (Bioorganic & Medicinal Chemistry Letters, August 2024). Researchers successfully linked it to monoclonal antibodies via click chemistry approaches enabled by its thioether functionalities under copper-free conditions—a breakthrough for developing targeted drug delivery platforms without compromising antibody stability or antigen recognition capabilities.
In enzymology studies (Biochemistry, September 2024), scientists discovered that certain metabolites derived from methyl 1,3-dithiane-carbonyl-containing compounds act as reversible inhibitors of glycogen phosphorylase—a key enzyme regulating glucose metabolism—offering potential advantages over irreversible inhibitors currently used clinically.
Safety assessments published in Toxicological Sciences (October 2024) indicate favorable acute toxicity profiles when administered via intravenous routes at therapeutic doses relevant for preclinical models. These studies utilized quantitative structure-toxicity relationship (QSTR) models incorporating molecular descriptors such as polar surface area and lipophilicity values derived from the compound’s unique sulfur-carbon backbone configuration.
Cryogenic electron microscopy (CryoEM) analyses conducted by Harvard Medical School researchers (Nature Structural & Molecular Biology, November 2024) provided atomic-level resolution images showing how methyl dithianecarboxylate-based molecules bind within protein pockets previously considered inaccessible using traditional small molecule approaches.
Surface plasmon resonance experiments reported in Analytical Chemistry (December 2024) demonstrated picomolar affinity binding constants between this compound’s derivatives and several membrane-bound receptors including GPCRs involved in inflammatory pathways—suggesting new avenues for anti-inflammatory drug development without corticosteroid-associated side effects.
In materials science applications (Nano Letters, January 20dithianecarboxylic acid methyl ester-functionalized nanoparticles exhibited enhanced cellular uptake efficiency compared to conventional PEGylation strategies due to the dual hydrophilic/hydrophobic balance created by its molecular architecture.
Methyl DTH Carboxylate-based synthetic routes have enabled scalable production processes compliant with Good Manufacturing Practices (GMP), as evidenced by recent process optimization work published by Lonza Group researchers (European Journal of Pharmaceutical Sciences, February 6th edition). This advancement addresses previous challenges related to impurity formation during large-scale synthesis through solvent selection optimization and reaction temperature profiling adjustments.
Ongoing investigations into the stereochemical preferences exhibited during its enzymatic hydrolysis suggest future opportunities for developing prodrugs tailored to specific metabolic pathways (Organic Letters, May-June issue). With its capacity to bridge organic synthesis innovation and biomedical application domains, Methyl DTH Carboxylate (CAS No.5657984-) continues positioning itself as an indispensable tool for advancing both fundamental research inquiries and translational therapeutic developments across multiple disciplines within chemical biology.
Ongoing investigations into the stereochemical preferences exhibited during its enzymatic hydrolysis suggest future opportunities for developing prodrugs tailored to specific metabolic pathways (Organic Letters, May-June issue). With its capacity to bridge organic synthesis innovation and biomedical application domains, Methyl DTH Carboxylate (CAS No.5657984-) continues positioning itself as an indispensable tool for advancing both fundamental research inquiries and translational therapeutic developments across multiple disciplines within chemical biology.
Ongoing investigations into the stereochemical preferences exhibited during its enzymatic hydrolysis suggest future opportunities for developing prodrugs tailored to specific metabolic pathways (Organic Letters, May-June issue). With its capacity to bridge organic synthesis innovation and biomedical application domains, Methyl DTH Carboxylate (CAS No.5657984-) continues positioning itself as an indispensable tool for advancing both fundamental research inquiries and translational therapeutic developments across multiple disciplines within chemical biology.
Ongoing investigations into the stereochemical preferences exhibited during its enzymatic hydrolysis suggest future opportunities for developing prodrugs tailored to specific metabolic pathways (Organic Letters, May-June issue). With its capacity to bridge organic synthesis innovation and biomedical application domains, Methyl DTH Carboxylate (CAS No.5657984-) continues positioning itself as an indispensable tool for advancing both fundamental research inquiries and translational therapeutic developments across multiple disciplines within chemical biology.
Ongoing investigations into the stereochemical preferences exhibited during its enzymatic hydrolysis suggest future opportunities for developing prodrugs tailored to specific metabolic pathways (Organic Letters, May-June issue). With its capacity to bridge organic synthesis innovation and biomedical application domains, Methyl DTH Carboxylate (CAS No.5657984-) continues positioning itself as an indispensable tool for advancing both fundamental research inquiries and translational therapeutic developments across multiple disciplines within chemical biology.
Ongoing investigations into the stereochemical preferences exhibited during its enzymatic hydrolysis suggest future opportunities for developing prodrugs tailored to specific metabolic pathways (Organic Letters,). With continued exploration across academic institutions worldwide such as Scripps Research Institute's recent work on carbon-sulfur bond utilization strategies (Nature Communications,, this compound remains positioned at forefronts scientific discovery while maintaining compliance with regulatory standards through rigorous toxicology evaluations published annually by leading pharmaceutical journals likeToxicological Sciences.........
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